Bucricaine
Overview
Description
Bucricaine is a local anesthetic compound with the chemical formula C17H22N2 . It is known for its effectiveness in providing local anesthesia by blocking nerve impulse generation and conduction. This compound is part of the acridine family and has been used in various medical and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bucricaine can be synthesized through several methods. One common approach involves the Bernthsen acridine synthesis , where diphenylamine condenses with carboxylic acids in the presence of zinc chloride to form acridines . Another method is the Friedlander synthesis , which involves treating cyclohexane-2-enone with the salt of anthranilic acid at 120°C to produce 9-methyl acridine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Bucricaine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Dichromate in acetic acid.
Reduction: Catalytic hydrogenation or zinc/hydrochloride.
Substitution: Electrophilic and nucleophilic reagents targeting specific positions on the acridine ring.
Major Products
Oxidation: Acridone.
Reduction: 9,10-Dihydroacridine.
Substitution: Various substituted acridines depending on the reagents used.
Scientific Research Applications
Bucricaine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying acridine derivatives and their reactions.
Biology: Investigated for its interactions with biological molecules and potential as a biochemical tool.
Medicine: Employed as a local anesthetic in various medical procedures.
Industry: Utilized in the development of new anesthetic formulations and other pharmaceutical products.
Mechanism of Action
Bucricaine exerts its effects by blocking nerve impulse generation and conduction. It achieves this by inhibiting the influx of sodium ions into neurons through voltage-gated sodium channels. This blockade prevents the depolarization of the neuronal membrane, thereby inhibiting the propagation of action potentials . The primary molecular targets are the sodium channels in the nerve cells .
Comparison with Similar Compounds
Bucricaine is similar to other local anesthetics such as bupivacaine , lidocaine , and procaine . it has unique properties that make it distinct:
Bupivacaine: Known for its long duration of action and high potency, but with a higher risk of cardiotoxicity.
Lidocaine: Widely used for its rapid onset and moderate duration of action, but less potent than this compound.
Procaine: Has a shorter duration of action and is less potent compared to this compound.
This compound’s uniqueness lies in its balance of potency and duration, making it a valuable option for specific medical applications .
Properties
CAS No. |
316-15-4 |
---|---|
Molecular Formula |
C17H22N2 |
Molecular Weight |
254.37 g/mol |
IUPAC Name |
N-butyl-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C17H22N2/c1-2-3-12-18-17-13-8-4-6-10-15(13)19-16-11-7-5-9-14(16)17/h4,6,8,10H,2-3,5,7,9,11-12H2,1H3,(H,18,19) |
InChI Key |
ZFPNOTAGQWNERF-UHFFFAOYSA-N |
SMILES |
CCCCNC1=C2CCCCC2=NC3=CC=CC=C31 |
Canonical SMILES |
CCCCNC1=C2CCCCC2=NC3=CC=CC=C31 |
Appearance |
Solid powder |
Key on ui other cas no. |
316-15-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acridine-9-carboxamide, N-(4-methyl-1-piperazinyl)-, dihydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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